molecular formula C10H8FNO6 B8572791 Dimethyl 2-fluoro-5-nitrobenzene-1,4-dicarboxylate CAS No. 5292-48-8

Dimethyl 2-fluoro-5-nitrobenzene-1,4-dicarboxylate

Cat. No. B8572791
Key on ui cas rn: 5292-48-8
M. Wt: 257.17 g/mol
InChI Key: SNOJHMRTRDHNIB-UHFFFAOYSA-N
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Patent
US07312209B2

Procedure details

A mixture of 174A (48.5 g, 0.178 mol) and palladium/carbon (4.6 g) in EtOAc (450 mL) was evacuated under reduced pressure and charged with hydrogen (3×). The reaction mixture was subsequently stirred under a steady stream of nitrogen for 1 h. The reaction mixture was filtered through a pad of Celite, concentrated, and recrystallized form a mixture of MeOH and DCM to provide 36.2 g (90%) of 174B as a bright yellow solid. HPLC retention time=2.68 min. (Condition B), and LC/MS M+1=228. 1H-NMR (500 MHz, CDCl3) δ 3.89 (s, 3H), 3.92 (s, 3H), 7.20 (d, 1H), and 7.61 (d, 1H).
Name
Quantity
48.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:13]=[C:12]([N+:14]([O-])=O)[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[F:17]>CCOC(C)=O.[Pd]>[CH3:11][O:10][C:8](=[O:9])[C:7]1[CH:6]=[C:5]([F:17])[C:4]([C:3]([O:2][CH3:1])=[O:18])=[CH:13][C:12]=1[NH2:14]

Inputs

Step One
Name
Quantity
48.5 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=O)OC)C(=C1)[N+](=O)[O-])F)=O
Name
Quantity
450 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
4.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred under a steady stream of nitrogen for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated under reduced pressure
ADDITION
Type
ADDITION
Details
charged with hydrogen (3×)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized form
ADDITION
Type
ADDITION
Details
a mixture of MeOH and DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=O)OC)C(=C1)F)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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